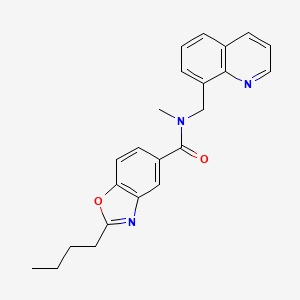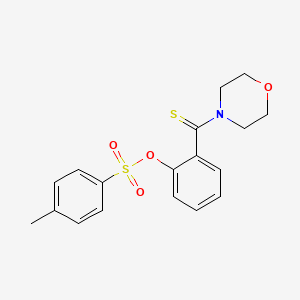
2-butyl-N-methyl-N-(8-quinolinylmethyl)-1,3-benzoxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-butyl-N-methyl-N-(8-quinolinylmethyl)-1,3-benzoxazole-5-carboxamide, also known as BMQ, is a chemical compound that has been widely used in scientific research due to its unique properties. BMQ belongs to the class of benzoxazole derivatives and has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of 2-butyl-N-methyl-N-(8-quinolinylmethyl)-1,3-benzoxazole-5-carboxamide is not fully understood. However, it has been suggested that 2-butyl-N-methyl-N-(8-quinolinylmethyl)-1,3-benzoxazole-5-carboxamide exerts its therapeutic effects by modulating various signaling pathways involved in cell growth, differentiation, and survival. 2-butyl-N-methyl-N-(8-quinolinylmethyl)-1,3-benzoxazole-5-carboxamide has been reported to inhibit the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
2-butyl-N-methyl-N-(8-quinolinylmethyl)-1,3-benzoxazole-5-carboxamide has been shown to exhibit potent antioxidant and anti-inflammatory activities. It has been reported to reduce the levels of reactive oxygen species (ROS) and pro-inflammatory cytokines in various cell types. 2-butyl-N-methyl-N-(8-quinolinylmethyl)-1,3-benzoxazole-5-carboxamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
2-butyl-N-methyl-N-(8-quinolinylmethyl)-1,3-benzoxazole-5-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 2-butyl-N-methyl-N-(8-quinolinylmethyl)-1,3-benzoxazole-5-carboxamide has also been shown to exhibit low toxicity in various cell types. However, the limitations of 2-butyl-N-methyl-N-(8-quinolinylmethyl)-1,3-benzoxazole-5-carboxamide include its poor solubility in water and its limited bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for the research on 2-butyl-N-methyl-N-(8-quinolinylmethyl)-1,3-benzoxazole-5-carboxamide. One of the potential applications of 2-butyl-N-methyl-N-(8-quinolinylmethyl)-1,3-benzoxazole-5-carboxamide is in the treatment of cancer. Further studies are needed to investigate the anticancer mechanism of 2-butyl-N-methyl-N-(8-quinolinylmethyl)-1,3-benzoxazole-5-carboxamide and its potential use in combination with other chemotherapeutic agents. Another potential application of 2-butyl-N-methyl-N-(8-quinolinylmethyl)-1,3-benzoxazole-5-carboxamide is in the treatment of neurodegenerative diseases. 2-butyl-N-methyl-N-(8-quinolinylmethyl)-1,3-benzoxazole-5-carboxamide has been shown to exhibit neuroprotective effects in various in vitro and in vivo models. Further studies are needed to investigate the potential therapeutic applications of 2-butyl-N-methyl-N-(8-quinolinylmethyl)-1,3-benzoxazole-5-carboxamide in these diseases. Additionally, the development of novel 2-butyl-N-methyl-N-(8-quinolinylmethyl)-1,3-benzoxazole-5-carboxamide derivatives with improved solubility and bioavailability is an area of future research.
Conclusion:
In conclusion, 2-butyl-N-methyl-N-(8-quinolinylmethyl)-1,3-benzoxazole-5-carboxamide is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. The synthesis of 2-butyl-N-methyl-N-(8-quinolinylmethyl)-1,3-benzoxazole-5-carboxamide is a complex process that requires expertise in organic chemistry. 2-butyl-N-methyl-N-(8-quinolinylmethyl)-1,3-benzoxazole-5-carboxamide has been shown to exhibit potent antioxidant, anti-inflammatory, and anticancer activities. It has also been reported to exhibit neuroprotective effects. The potential applications of 2-butyl-N-methyl-N-(8-quinolinylmethyl)-1,3-benzoxazole-5-carboxamide in the treatment of cancer and neurodegenerative diseases are areas of future research.
Synthesemethoden
The synthesis of 2-butyl-N-methyl-N-(8-quinolinylmethyl)-1,3-benzoxazole-5-carboxamide involves the reaction of 8-hydroxyquinoline with 2-aminobenzoic acid, followed by the reaction of the resulting compound with butyl isocyanate and methyl iodide. The final product is obtained after purification through recrystallization. The synthesis of 2-butyl-N-methyl-N-(8-quinolinylmethyl)-1,3-benzoxazole-5-carboxamide is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
2-butyl-N-methyl-N-(8-quinolinylmethyl)-1,3-benzoxazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, Parkinson's disease, and multiple sclerosis. 2-butyl-N-methyl-N-(8-quinolinylmethyl)-1,3-benzoxazole-5-carboxamide has been shown to exhibit potent antioxidant, anti-inflammatory, and anticancer activities. It has also been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Eigenschaften
IUPAC Name |
2-butyl-N-methyl-N-(quinolin-8-ylmethyl)-1,3-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-3-4-10-21-25-19-14-17(11-12-20(19)28-21)23(27)26(2)15-18-8-5-7-16-9-6-13-24-22(16)18/h5-9,11-14H,3-4,10,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTYOSLFTRHAAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(O1)C=CC(=C2)C(=O)N(C)CC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-butyl-N-methyl-N-(quinolin-8-ylmethyl)-1,3-benzoxazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B4936268.png)

![N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzamide](/img/structure/B4936277.png)
![3-[(2-bromophenyl)amino]-1-(5-chloro-2-thienyl)-2-propen-1-one](/img/structure/B4936279.png)
![N-{[4-ethyl-5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B4936281.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B4936293.png)
![4-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxyphenyl)-2-piperazinone](/img/structure/B4936296.png)
![N-[1-anilino-2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B4936304.png)

![5-(4-chlorophenyl)-N-{[(4-ethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4936316.png)
![N'-[(2-phenylcyclopropyl)carbonyl]-2-furohydrazide](/img/structure/B4936317.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B4936324.png)
![2-(4-butoxyphenyl)-5-(4-fluorophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4936329.png)
amino]-1-(phenylsulfonyl)-3-pyrrolidinol](/img/structure/B4936346.png)